

An In-Depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl

Cat. No.: B2360085

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core chemical properties, synthesis, applications, and safety considerations for **4-bromo-4'-(pentyloxy)-1,1'-biphenyl**, a versatile intermediate with significant applications in materials science and medicinal chemistry.

Introduction: The Biphenyl Scaffold and Its Significance

The 1,1'-biphenyl core is a privileged scaffold in both materials science and pharmacology. Its rigid, planar structure is fundamental to the design of liquid crystals, while its presence in numerous bioactive molecules underscores its importance in drug discovery. **4-bromo-4'-(pentyloxy)-1,1'-biphenyl** (CAS No. 63619-51-2) is a key derivative of this scaffold.^[1] It incorporates two critical functional groups: a bromine atom, which serves as a highly versatile synthetic handle for cross-coupling reactions, and a pentyloxy chain, which modulates physical properties such as solubility, lipophilicity, and mesomorphic behavior.^{[2][3]} This unique combination makes it an invaluable building block for creating complex molecular architectures with tailored functions.

This document provides an in-depth exploration of its properties and practical applications, grounded in established experimental protocols and safety data.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development.

Core Chemical Properties

The key physicochemical properties of **4-bromo-4'-(pentyloxy)-1,1'-biphenyl** are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

Property	Value	Source
CAS Number	63619-51-2	[1] [4]
Molecular Formula	C ₁₇ H ₁₉ BrO	[1] [4] [5]
Molecular Weight	319.24 g/mol	[1] [4]
Appearance	White solid	[1]
Melting Point	132 °C (recrystallized from hexane)	[4]
Boiling Point	401.6 ± 28.0 °C (Predicted)	[4]
Density	1.223 ± 0.06 g/cm ³ (Predicted)	[4]
Storage	Store sealed in a dry place at room temperature.	[4]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While a comprehensive public database for this specific molecule is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the pentyloxy chain. The aromatic region would likely display a set of overlapping doublets and triplets characteristic of 4- and 4'-substituted biphenyl systems. The aliphatic region would feature a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the

three methylene groups (~1.3-1.8 ppm), and a downfield triplet for the methylene group attached to the oxygen atom (~4.0 ppm).

- **Mass Spectrometry (MS):** In an electron ionization mass spectrum, the molecular ion peak would appear as a doublet with nearly equal intensity at m/z 318 and 320, which is the characteristic isotopic signature of a molecule containing one bromine atom.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by several key absorption bands: C-H stretching from the aromatic rings (~3100-3000 cm^{-1}) and the aliphatic chain (~2950-2850 cm^{-1}), aromatic C=C stretching (~1600-1450 cm^{-1}), and a strong C-O stretching band for the ether linkage (~1250 cm^{-1}).

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of **4-bromo-4'-(pentyloxy)-1,1'-biphenyl** is achieved via a Williamson ether synthesis. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant production.

Experimental Protocol

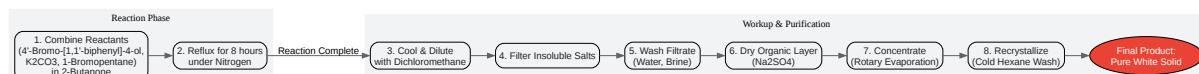
This protocol is based on a well-established procedure for the etherification of 4'-bromo-[1,1'-biphenyl]-4-ol.[\[1\]](#)

Materials:

- 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)
- 1-Bromopentane (1.5 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (2.5 eq)
- 2-Butanone (MEK)
- Dichloromethane (DCM)
- Hexane
- Saturated Sodium Chloride Solution (Brine)

- Anhydrous Sodium Sulfate (Na_2SO_4)

Step-by-Step Procedure:


- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 2-butanone.
- Addition of Alkyl Halide: Add 1-bromopentane (1.5 eq) to the suspension.
- Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane.
- Filtration: Remove the insoluble potassium carbonate and other inorganic salts by filtration.
- Washing: Transfer the filtrate to a separatory funnel and wash sequentially with distilled water and then with saturated brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Wash the resulting crude residue with cold hexane to precipitate the pure product.
- Final Product: Collect the white solid by filtration and dry under vacuum to yield **4-bromo-4'-(pentyloxy)-1,1'-biphenyl**. A typical yield for this reaction is high, often exceeding 90%.[\[1\]](#)

Causality and Workflow Validation

The design of this protocol ensures high yield and purity through several key choices.

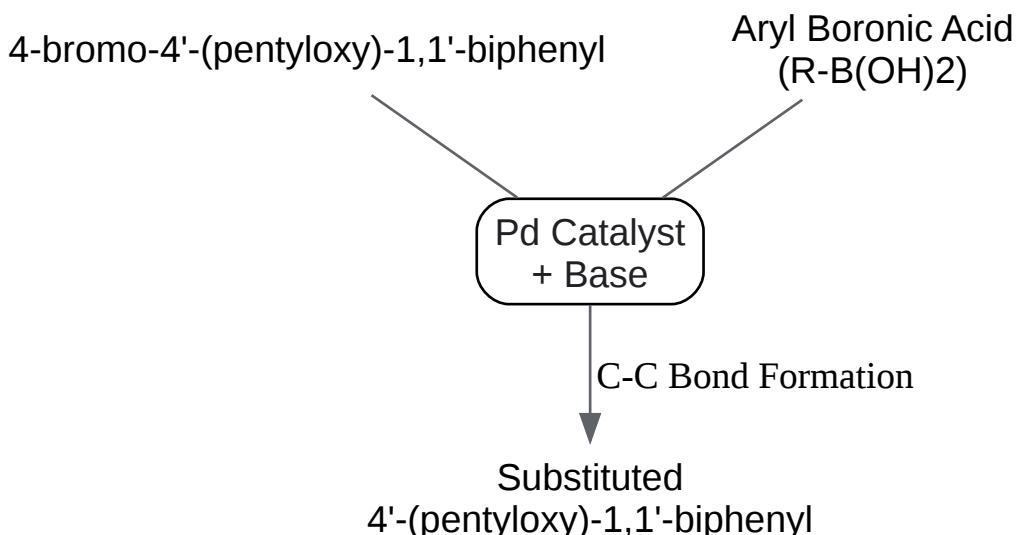
- Choice of Base (K_2CO_3): Potassium carbonate is a mild, inexpensive, and effective base for deprotonating the phenolic hydroxyl group. This creates the phenoxide anion, a potent nucleophile necessary for the subsequent $\text{SN}2$ reaction. Its insolubility in the solvent simplifies its removal by filtration.

- Choice of Solvent (2-Butanone): As a polar aprotic solvent, 2-butanone effectively solvates the potassium phenoxide intermediate without interfering with its nucleophilicity. Its boiling point allows for a controlled reflux temperature that provides sufficient energy to overcome the activation barrier of the reaction.
- Purification Strategy: The aqueous washes effectively remove any remaining inorganic salts. The final wash with cold hexane is a simple and effective recrystallization step; the non-polar product is poorly soluble in cold hexane, while many less-polar impurities remain in solution.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-bromo-4'-(pentyloxy)-1,1'-biphenyl**.

Reactivity and Applications


The utility of **4-bromo-4'-(pentyloxy)-1,1'-biphenyl** is rooted in its dual functionality, making it a cornerstone intermediate in several advanced fields.

Precursor for Liquid Crystals

The rigid biphenyl core is a classic mesogen, a molecular unit that induces liquid crystalline phases.[3][6] The pentyloxy chain provides the necessary flexibility and influences the transition temperatures between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic phases.[2] The bromine atom allows for further molecular elaboration, enabling the synthesis of a diverse library of liquid crystal materials for applications in display technologies and smart materials.[6]

Building Block in Medicinal Chemistry

The biphenyl motif is present in numerous FDA-approved drugs. The bromine atom on **4-bromo-4'-(pentyloxy)-1,1'-biphenyl** is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[2][3] These reactions are fundamental in modern drug discovery for constructing complex molecular frameworks by forming new carbon-carbon or carbon-heteroatom bonds.[3] The pentyloxy group can enhance the lipophilicity of a drug candidate, which is a critical parameter for modulating its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-bromo-4'-(pentyloxy)-1,1'-biphenyl | 63619-51-2 [chemicalbook.com]
- 2. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]
- 3. nbino.com [nbino.com]
- 4. 4-bromo-4'-(pentyloxy)-1,1'-biphenyl | 63619-51-2 [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2360085#4-bromo-4-pentyloxy-1-1-biphenyl-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com